molecular formula C29H47N3O6S B15210319 2-Ethoxy-5-(5-oxo-3-stearamido-2-pyrazolin-1-yl)benzenesulphonic acid CAS No. 3968-15-8

2-Ethoxy-5-(5-oxo-3-stearamido-2-pyrazolin-1-yl)benzenesulphonic acid

Cat. No.: B15210319
CAS No.: 3968-15-8
M. Wt: 565.8 g/mol
InChI Key: HFDAKMRRPSYKME-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(5-oxo-3-stearamido-2-pyrazolin-1-yl)benzenesulphonic acid is a complex organic compound with a molecular formula of C29H47N3O6S This compound is characterized by its unique structure, which includes an ethoxy group, a stearamido group, and a pyrazolinyl group attached to a benzenesulphonic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(5-oxo-3-stearamido-2-pyrazolin-1-yl)benzenesulphonic acid typically involves multiple steps, starting with the preparation of the core benzenesulphonic acid structure. The ethoxy group is introduced through an etherification reaction, while the stearamido group is added via an amide formation reaction. The pyrazolinyl group is incorporated through a cyclization reaction involving appropriate precursors. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent quality and efficiency. The final product is typically purified through crystallization or chromatography techniques to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(5-oxo-3-stearamido-2-pyrazolin-1-yl)benzenesulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohol derivatives .

Scientific Research Applications

2-Ethoxy-5-(5-oxo-3-stearamido-2-pyrazolin-1-yl)benzenesulphonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(5-oxo-3-stearamido-2-pyrazolin-1-yl)benzenesulphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-5-(5-oxo-3-amino-2-pyrazolin-1-yl)benzenesulphonic acid
  • 2-Ethoxy-5-(5-oxo-3-benzamido-2-pyrazolin-1-yl)benzenesulphonic acid
  • 2-Ethoxy-5-(5-oxo-3-hexamido-2-pyrazolin-1-yl)benzenesulphonic acid

Uniqueness

2-Ethoxy-5-(5-oxo-3-stearamido-2-pyrazolin-1-yl)benzenesulphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable compound for various applications .

Properties

CAS No.

3968-15-8

Molecular Formula

C29H47N3O6S

Molecular Weight

565.8 g/mol

IUPAC Name

2-ethoxy-5-[3-(octadecanoylamino)-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid

InChI

InChI=1S/C29H47N3O6S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(33)30-27-23-29(34)32(31-27)24-20-21-25(38-4-2)26(22-24)39(35,36)37/h20-22H,3-19,23H2,1-2H3,(H,30,31,33)(H,35,36,37)

InChI Key

HFDAKMRRPSYKME-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=NN(C(=O)C1)C2=CC(=C(C=C2)OCC)S(=O)(=O)O

Origin of Product

United States

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